molecular formula C18H18BrFN2O3S B2959694 4-bromo-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954609-70-2

4-bromo-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No. B2959694
CAS RN: 954609-70-2
M. Wt: 441.32
InChI Key: JFZAUNFFMVSGIT-UHFFFAOYSA-N
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Description

4-bromo-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Photodynamic Therapy Applications

  • A study on new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including Schiff base, highlights the potential of these compounds for photodynamic therapy (PDT) applications. The compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II PDT mechanisms. This suggests a potential for benzenesulfonamide derivatives in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Inhibitory Studies

  • Research on benzenesulfonamide derivatives has shown promising results in enzyme inhibition, which can be crucial for developing treatments against various diseases. For instance, certain benzenesulfonamide compounds were synthesized and evaluated for their carbonic anhydrase I and II inhibitory effects, demonstrating potential as lead compounds for further detailed studies in this area (Gul, Mete, Taslimi, Gulcin, & Supuran, 2016).

Molecular Structure and Spectroscopy

  • Another study focused on the synthesis, characterization, and photophysicochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. These studies contribute to understanding the molecular structure, aggregation, photophysical, and photochemical properties of such compounds, hinting at their suitability for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Supramolecular Architectures

  • The crystal structure analysis of N-(4-bromobenzoyl)-substituted benzenesulfonamides revealed intricate supramolecular architectures through N–H···O hydrogen-bonding, demonstrating the potential of benzenesulfonamide derivatives in the development of new materials with specific molecular self-assembly properties (Naveen, Sudha, Suresha, Lokanath, & Suchetan, 2017).

properties

IUPAC Name

4-bromo-N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O3S/c19-15-3-7-17(8-4-15)26(24,25)21-10-14-9-18(23)22(12-14)11-13-1-5-16(20)6-2-13/h1-8,14,21H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZAUNFFMVSGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

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